![molecular formula C15H16N4OS B2770418 (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2097939-81-4](/img/structure/B2770418.png)
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound featuring a phenyl group, a piperazine ring substituted with a 1,2,5-thiadiazole moiety, and an α,β-unsaturated carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,5-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions.
The final step involves the formation of the α,β-unsaturated carbonyl group via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and the piperazine-thiadiazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl group and the α,β-unsaturated carbonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids or ketones depending on the specific conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine
In biological and medicinal research, (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its potential as a lead compound for drug development makes it a valuable target for further research .
Mécanisme D'action
The mechanism of action of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety is known to interact with various proteins, potentially inhibiting their function. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties, including antipsychotic and anti-inflammatory effects
Uniqueness
The uniqueness of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and drug development .
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(7-6-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-21-17-14/h1-7,12H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVUVGABDRBEIM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
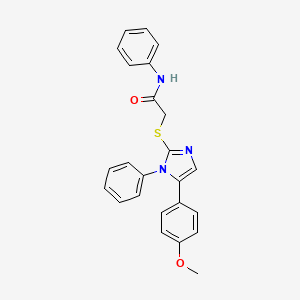
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)
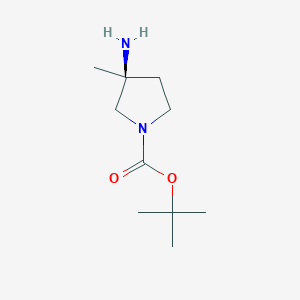
![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[4-(acetamidosulfonyl)phenyl]benzamide](/img/structure/B2770341.png)
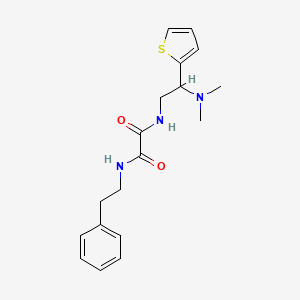
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)
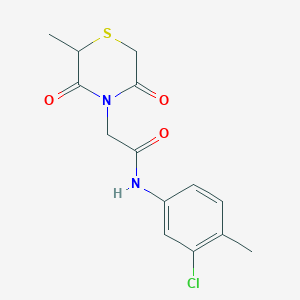

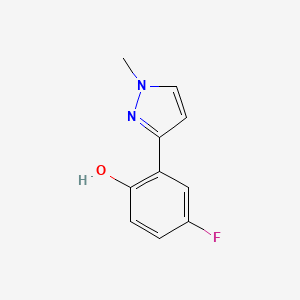
![N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)

